7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran
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Overview
Description
7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran is an organic compound belonging to the class of benzofurans. This compound features a bromine atom attached to an ethyl group, which is further connected to a dihydrobenzofuran ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dihydro-1-benzofuran. One common method is the reaction of 2,3-dihydro-1-benzofuran with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . This reaction yields the desired bromoethyl derivative.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, hydroxylated derivatives, and reduced ethyl derivatives .
Scientific Research Applications
7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the benzofuran ring can engage in π-π interactions with aromatic residues in biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Bromoethyl)benzene: Similar in structure but lacks the benzofuran ring.
2-Bromoethyl acrylate: Contains a bromoethyl group but has an acrylate moiety instead of a benzofuran ring.
(2-Bromoethyl)trimethylammonium bromide: Features a bromoethyl group attached to a trimethylammonium moiety.
Uniqueness
7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran is unique due to the presence of both the bromoethyl group and the benzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-(2-bromoethyl)-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHPXTOKLPCABD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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